2,4-Dihidroxipirimidina

Descripción general

Descripción

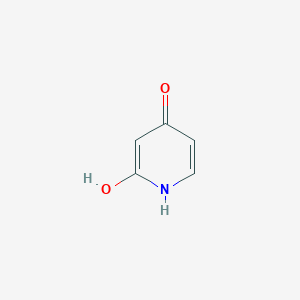

2,4-Dihydroxypyridine, also known as pyridine-2,4-diol, is an organic compound with the molecular formula C5H5NO2. It is a derivative of pyridine, characterized by the presence of two hydroxyl groups at the 2 and 4 positions on the pyridine ring. This compound appears as a light yellow powder and is soluble in water and various organic solvents .

Synthetic Routes and Reaction Conditions:

Hydrolysis of 2,4-dichloropyridine: One common method involves the hydrolysis of 2,4-dichloropyridine using aqueous sodium hydroxide under reflux conditions.

Oxidation of 2,4-dihydroxypyridine: Another method involves the oxidation of 2,4-dihydroxypyridine using hydrogen peroxide in the presence of a platinum catalyst.

Industrial Production Methods:

Large-scale synthesis: The industrial production of 2,4-dihydroxypyridine typically involves the hydrolysis of 2,4-dichloropyridine due to its high yield and cost-effectiveness.

Types of Reactions:

Oxidation: 2,4-Dihydroxypyridine can undergo oxidation reactions to form various oxidized derivatives.

Reduction: This compound can also undergo reduction reactions, although these are less common.

Substitution: 2,4-Dihydroxypyridine can participate in substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride.

Substitution reagents: Acyl chlorides, alkyl halides.

Major Products Formed:

Oxidation: 2,4-Pyridinedione.

Reduction: Reduced pyridine derivatives.

Substitution: Acylated or alkylated pyridine derivatives.

Aplicaciones Científicas De Investigación

2,4-Dihydroxypyridine has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

2,4-Dihydroxypyridine, a type of dihydropyridine, primarily targets the voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels . These channels are responsible for regulating the entry of extracellular calcium into muscle cells, which in turn stimulates muscular contraction of blood vessels .

Mode of Action

2,4-Dihydroxypyridine works by binding to and blocking these voltage-gated L-type calcium channels . By blocking these channels, it is able to decrease blood vessel contraction, leading to a sustained vasodilation . This action reduces vascular resistance of arterial blood vessels, leading to a drop in blood pressure .

Biochemical Pathways

The degradation of 2,4-Dihydroxypyridine involves a series of biochemical reactions. Most proposed 2-hydroxypyridine degradation pathways begin with hydroxylation to 2,5-dihydroxypyridine, followed by maleamic acid, maleic acid, and fumaric acid formation . This is often referred to as the maleamate pathway .

Pharmacokinetics

It is known that dihydropyridines, a class of compounds to which 2,4-dihydroxypyridine belongs, show dose-dependent plasma concentrations . The plasma Cmax values of dihydropyridines increase dose-dependently and are observed after 1–2 hours .

Result of Action

The primary result of 2,4-Dihydroxypyridine’s action is a decrease in blood pressure due to its vasodilatory effects . This makes it useful in the treatment of conditions related to increased vascular resistance, such as hypertension . Additionally, 2,4-Dihydroxypyridine has been identified as a potential urinary biomarker for bipolar disorder .

Action Environment

The action of 2,4-Dihydroxypyridine can be influenced by various environmental factors. For instance, microbial degradation of pyridine derivatives, including 2,4-Dihydroxypyridine, has been observed in the environment . This suggests that the presence of certain microorganisms can affect the stability and efficacy of 2,4-Dihydroxypyridine. Furthermore, safety data sheets indicate that personal precautions and adequate ventilation are necessary when handling 2,4-Dihydroxypyridine, suggesting that its action can be influenced by the immediate physical environment .

Análisis Bioquímico

Biochemical Properties

2,4-Dihydroxypyridine interacts with dihydrouracil dehydrogenase, inhibiting its function . This interaction affects the metabolism of uracil and thymine, which are crucial components of nucleic acids .

Cellular Effects

The inhibition of dihydrouracil dehydrogenase by 2,4-Dihydroxypyridine can impact various cellular processes. For instance, it can affect the synthesis and degradation of nucleic acids, which are essential for cell function .

Molecular Mechanism

At the molecular level, 2,4-Dihydroxypyridine exerts its effects by binding to dihydrouracil dehydrogenase, inhibiting its function . This interaction prevents the enzyme from metabolizing uracil and thymine, thereby affecting nucleic acid synthesis and degradation .

Temporal Effects in Laboratory Settings

The effects of 2,4-Dihydroxypyridine on dihydrouracil dehydrogenase and nucleic acid metabolism can be observed over time in laboratory settings

Metabolic Pathways

2,4-Dihydroxypyridine is involved in the metabolic pathway of uracil and thymine, two nucleobases in nucleic acids . It interacts with dihydrouracil dehydrogenase, an enzyme that plays a crucial role in this pathway .

Comparación Con Compuestos Similares

2,3-Dihydroxypyridine: Similar to 2,4-dihydroxypyridine but with hydroxyl groups at the 2 and 3 positions.

2,6-Dihydroxypyridine: Features hydroxyl groups at the 2 and 6 positions.

4-Hydroxypyridine: Contains a single hydroxyl group at the 4 position.

Uniqueness of 2,4-Dihydroxypyridine:

Positional Isomerism: The unique positioning of the hydroxyl groups at the 2 and 4 positions in 2,4-dihydroxypyridine imparts distinct chemical properties and reactivity compared to its isomers.

Chelating Ability: Its ability to form stable chelates with metal ions makes it particularly valuable in coordination chemistry and industrial applications.

Actividad Biológica

2,4-Dihydroxypyridine (2,4-DHP) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antioxidant activity. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of 2,4-DHP, including its mechanisms of action, potential therapeutic applications, and structure-activity relationships.

Overview of 2,4-Dihydroxypyridine

2,4-DHP is a derivative of pyridine with hydroxyl groups at the 2 and 4 positions. Its structural characteristics contribute significantly to its biological properties. The compound has been studied for its potential as an antioxidant and anticancer agent, among other applications.

Antioxidant Activity

Research indicates that 2,4-DHP exhibits significant antioxidant properties. This activity is primarily attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. For instance, studies have demonstrated that 2,4-DHP can enhance the growth of certain cell lines while suppressing the growth of others in the presence of prooxidant agents like doxorubicin. This suggests a protective role against oxidative damage in normal cells while exerting cytotoxic effects on cancer cells .

Cytotoxicity and Apoptosis Induction

2,4-DHP has also been shown to induce apoptosis in cancer cell lines through several mechanisms:

- Reactive Oxygen Species (ROS) Production : The compound increases ROS levels in treated cells, leading to DNA damage and mitochondrial dysfunction .

- Cell Cycle Arrest : It has been observed to halt the cell cycle at the G1 phase by inhibiting cyclin-dependent kinases (CDK4/6), thereby preventing cancer cell proliferation .

- Mitochondrial Dysfunction : The overproduction of ROS facilitates the release of cytochrome c from mitochondria, activating caspases that drive apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of 2,4-DHP is heavily influenced by its molecular structure. Variations in substituents at different positions on the pyridine ring can enhance or diminish its effectiveness. For example, certain derivatives with additional functional groups have shown improved inhibitory activity against specific enzymes compared to 2,4-DHP itself .

Comparative Table of Biological Activities

| Compound | IC50 (µM) | Activity Type | Cell Line Tested |

|---|---|---|---|

| 2,4-Dihydroxypyridine | 1.32 | h-TNAP Inhibition | HeLa |

| Compound 4d | 0.49 | Apoptosis Induction | HeLa |

| Compound 3 | 8.8 | Antioxidant Activity | HOS |

| Doxorubicin | - | Prooxidant Agent | Various |

Case Studies and Research Findings

- Cytotoxic Effects Against Cancer Cells : A study investigating various dihydropyridine derivatives found that 2,4-DHP exhibited significant cytotoxicity against HeLa and HOS cells while enhancing the growth of normal L929 fibroblast cells . This selective toxicity underscores its potential as an anticancer agent.

- Antioxidant Properties : In another study focusing on dihydropyridine derivatives, it was revealed that compounds similar to 2,4-DHP displayed varying degrees of antiradical activity (ARA), with some exhibiting high ARA values comparable to known antioxidants .

- Therapeutic Applications : The dual role of 2,4-DHP as both an antioxidant and a pro-apoptotic agent presents opportunities for its use in cancer therapeutics. Its ability to protect normal cells while targeting malignant ones could lead to formulations that mitigate the side effects commonly associated with traditional chemotherapy .

Propiedades

IUPAC Name |

4-hydroxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c7-4-1-2-6-5(8)3-4/h1-3H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZJPIDPVXJEME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274238 | |

| Record name | 2,4-Dihydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-03-9, 84719-31-3 | |

| Record name | 4-Hydroxy-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Deazauracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Pyridinediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084719313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 626-03-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 626-03-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dihydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-2-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIHYDROXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQ01OR5OK4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.